molecular formula C9H7ClN2 B1590687 4-Chloroquinolin-8-amine CAS No. 81764-16-1

4-Chloroquinolin-8-amine

Cat. No.: B1590687
CAS No.: 81764-16-1
M. Wt: 178.62 g/mol
InChI Key: GGVFMKZFUXGDMK-UHFFFAOYSA-N
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Description

4-Chloroquinolin-8-amine, also known as 4-chloro-8-aminoquinoline, is an organic compound with the molecular formula C9H7ClN2. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

4-Chloroquinolin-8-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of antimalarial and anticancer agents.

    Biological Research: The compound is studied for its potential antimicrobial and antiviral activities.

    Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroquinolin-8-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method involves the reaction of 4,7-dichloroquinoline with ammonia or an amine under suitable conditions . The reaction can be carried out in the presence of a catalyst such as copper salts and a ligand like proline, which helps in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Chloroquinolin-8-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, thiourea, and primary amines are commonly used.

    Oxidation: Reagents such as hydrogen peroxide and potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Oxidation: Nitrosoquinoline and nitroquinoline derivatives.

    Reduction: Various amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinoline: Known for its antimalarial properties.

    7-Chloroquinoline: Used in the synthesis of various bioactive compounds.

    8-Hydroxyquinoline: Known for its antimicrobial and antifungal activities.

Uniqueness

4-Chloroquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its chlorine and amine groups make it a versatile intermediate for the synthesis of various pharmacologically active compounds.

Properties

IUPAC Name

4-chloroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVFMKZFUXGDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504140
Record name 4-Chloroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81764-16-1
Record name 4-Chloroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8-amino quinoline (4.5 g, 31.3 mmol), N-chlorosuccinimide (4.80 g, 36 mmol) was taken up in iPrOH (50 mL) at 60° C. The mixture was heated to reflux and stirred for 20 min. The solution was cooled to 25° C. and concentrated to ⅓ original volume. The mixture was partitioned between CH2Cl2 and water. The aqueous layer was extracted with CH2Cl2. The combined organic layers were dried over Na2SO4, filtered, and concentrated. The crude product was purified by flash chromatography (5:1 hexanes/EtOAc) to afford 1.90 g (34%) of a 8-amino-4-chloro-quinoline product.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a similar fashion using route 2 general procedure 4, 4-chloro-8-nitroquinoline 463 (3.3 g, 15.8 mmol), SnCl2 (15 g, 79.1 mmol), conc. HCl (cat.) and MeOH (100 ml) to give the title compound (2.3 g, 36%) which was used in the next step without further purification.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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